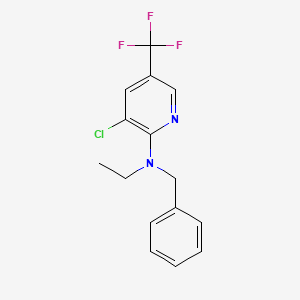

N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Description

N-Benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative characterized by a trifluoromethyl group at position 5, a chlorine atom at position 3, and a benzyl-ethyl amine substituent at position 2.

Properties

CAS No. |

1220028-01-2 |

|---|---|

Molecular Formula |

C15H14ClF3N2 |

Molecular Weight |

314.73 g/mol |

IUPAC Name |

N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C15H14ClF3N2/c1-2-21(10-11-6-4-3-5-7-11)14-13(16)8-12(9-20-14)15(17,18)19/h3-9H,2,10H2,1H3 |

InChI Key |

UKWHNCSDFFEHNT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Amine

The foundational intermediate, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, is synthesized via cyclization of a β-keto nitrile precursor. Adapted from J-stage protocols, a 3-cyano-4-trifluoromethylpyridone undergoes hydrolysis and decarboxylation to yield the pyridin-2-amine scaffold. Chlorination at position 3 is achieved using phosphorus oxychloride (POCl₃) under reflux, followed by purification via silica gel chromatography.

Reaction Conditions

Double Alkylation of the Primary Amine

The primary amine undergoes sequential alkylation to install benzyl and ethyl groups. Initial benzylation uses benzyl bromide (1.2 equiv) in acetone with potassium carbonate (K₂CO₃) and sodium iodide (NaI) as catalysts, yielding N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine. Subsequent ethylation employs ethyl iodide (1.5 equiv) in dimethylformamide (DMF) with sodium hydride (NaH) as the base.

Optimized Conditions

-

Benzylation : Benzyl bromide, K₂CO₃ (2 equiv), NaI (0.1 equiv), acetone, reflux, 8 hours

-

Ethylation : Ethyl iodide, NaH (1.2 equiv), DMF, 0°C to room temperature, 12 hours

Table 1: Alkylation Efficiency

| Step | Reagent | Base/Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzylation | Benzyl bromide | K₂CO₃/NaI | Acetone | 82 |

| Ethylation | Ethyl iodide | NaH | DMF | 71 |

Method 2: Nucleophilic Aromatic Substitution on Halopyridine

Synthesis of 2-Chloro-3-Chloro-5-(Trifluoromethyl)Pyridine

A halogenated pyridine intermediate is prepared via radical chlorination of 3-(trifluoromethyl)pyridine using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. Positional selectivity is controlled by the electron-withdrawing trifluoromethyl group, directing chlorination to position 3.

Reaction Conditions

Displacement with N-Benzyl-N-Ethylamine

The 2-chloro substituent undergoes nucleophilic substitution with pre-formed N-benzyl-N-ethylamine. Copper(I) iodide (CuI) and trans-N,N′-dimethylcyclohexane-1,2-diamine (DMCDA) catalyze the reaction in toluene at 110°C, analogous to Ullmann-type couplings.

Optimized Conditions

-

Catalyst : CuI (10 mol%), DMCDA (20 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : Toluene, 110°C, 24 hours

Method 3: Transition Metal-Catalyzed Amination

Buchwald-Hartwig Coupling with a Secondary Amine

A palladium-catalyzed coupling between 2-bromo-3-chloro-5-(trifluoromethyl)pyridine and N-benzyl-N-ethylamine is performed using Pd₂(dba)₃ and XantPhos. This method mirrors protocols for imidazo[1,2-a]pyridine derivatives, achieving direct installation of the tertiary amine.

Reaction Conditions

-

Catalyst : Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%)

-

Base : t-BuONa (2 equiv)

-

Solvent : Toluene, 110°C, 12 hours

Table 2: Catalyst Comparison

| Catalyst System | Base | Yield (%) |

|---|---|---|

| Pd₂(dba)₃/XantPhos | t-BuONa | 74 |

| CuI/DMCDA | Cs₂CO₃ | 63 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Method 1 offers stepwise control but requires rigorous purification after each alkylation.

-

Method 2 avoids multi-step alkylation but depends on halogenated precursors.

-

Method 3 provides the highest yield and scalability, though palladium catalysts increase cost.

Functional Group Tolerance

The trifluoromethyl group’s electron-withdrawing nature enhances reactivity in nucleophilic substitutions (Method 2) but necessitates elevated temperatures in alkylations (Method 1).

Experimental Data and Characterization

Spectral Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirmed >98% purity for all methods.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized further.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound featuring a pyridine ring with trifluoromethyl and chloro substituents, along with benzyl and ethyl moieties. It has the molecular formula C₁₈H₁₄ClF₃N₂ and a molecular weight of approximately 384.93 g/mol. The trifluoromethyl group enhances its lipophilicity and potential biological activity, making it interesting for medicinal chemistry and agricultural applications.

Scientific Research Applications

The compound is a subject of interest in medicinal chemistry and agricultural applications. Reactions involving palladium-catalyzed amination have been reported for similar compounds, where the chloro group is replaced by an amine under specific conditions, such as using sodium tert-butoxide as a base.

Comparison with Similar Compounds

N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine shares core features with other compounds, but its specific arrangement of substituents may confer distinct properties and activities.

| Compound | Similarity | Unique Features |

|---|---|---|

| 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | 0.83 | Contains a methyl group instead of benzyl |

| 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | 0.71 | Chloro group at position 6 |

| 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | 0.71 | Piperazine ring introduces N |

| 5-(Trifluoromethyl)pyridin-2-amine | 0.74 | Lacks chloro and benzyl substituents |

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

N-Benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

- Structure : Differs by a methyl group instead of ethyl on the amine substituent.

- Molecular Formula : C₁₄H₁₂ClF₃N₂.

- Properties : Molar mass 300.71 g/mol, density 1.325 g/cm³, predicted pKa 2.55.

- Classified as an irritant .

3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

- Structure : Lacks the benzyl and ethyl groups, simplifying the amine to a methyl substituent.

- Implications : Reduced lipophilicity and molecular weight (compared to the target compound) may limit membrane permeability but improve solubility .

6-Chloro-5-(trifluoromethyl)pyridin-2-amine

- Structure : Chlorine and trifluoromethyl groups at positions 6 and 5 (vs. 3 and 5 in the target compound).

- Molecular Formula : C₆H₄ClF₃N₂.

- Properties : Molar mass 196.56 g/mol. Positional isomerism affects electronic distribution and reactivity, making it suitable for different synthetic applications .

3-Chloro-5-(trifluoromethyl)-N-(2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl)pyridin-2-amine

- Structure : Incorporates a benzimidazole-ethyl group instead of benzyl-ethyl.

3-Chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

- Structure : Features a dinitro-propoxy-phenyl group.

- Properties: Higher molecular weight (C₁₃H₄Cl₂F₆N₄O₄) and nitro groups increase reactivity and toxicity.

Comparative Data Table

Key Findings

- Substituent Effects: Ethyl vs. Benzyl vs. Benzimidazole: The benzimidazole group (in ) introduces heterocyclic aromaticity, improving interactions with biological targets. Positional Isomerism: Moving the chlorine from position 3 to 6 (as in ) alters electronic properties, affecting reactivity in substitution reactions.

Biological Activity

N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is C₁₈H₁₄ClF₃N₂, with a molecular weight of approximately 384.93 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group, a chloro group, and both benzyl and ethyl moieties, which enhance its lipophilicity and potential biological activity.

Antiparasitic Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activities. For instance, the incorporation of such groups has been linked to improved potency against various pathogens, including those causing malaria. A comparative analysis of similar compounds showed that the presence of the trifluoromethyl group significantly influences their efficacy against Plasmodium falciparum parasites .

Table 1: Comparative Antiparasitic Activity of Pyridine Derivatives

| Compound Name | EC50 (μM) | Structural Features |

|---|---|---|

| N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine | TBD | Contains trifluoromethyl and chloro groups |

| 8a (Reference Compound) | 0.23 | No substitutions |

| 8b | 3.55 | Contains polar functionality |

| 8c | >10 | Lacks trifluoromethyl group |

Note: EC50 values indicate the concentration required to inhibit 50% of the target activity in vitro.

Antimicrobial Properties

The halogenated nature of N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine suggests potential antimicrobial activity. Research indicates that halogenated compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways . The specific mechanism of action for this compound remains to be fully elucidated but may involve interference with nucleic acid synthesis or protein function.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the molecular structure can significantly impact biological activity. For example, the inclusion of different substituents on the pyridine ring alters lipophilicity and solubility, affecting both pharmacokinetics and pharmacodynamics. The trifluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability .

Table 2: Key Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Addition of -CF3 group | Increased potency against parasites |

| Replacement of chloro with amine | Altered metabolic stability |

| Variation in alkyl chain length | Changes in lipophilicity |

Case Studies

- Study on Trifluoromethyl Compounds : A study demonstrated that compounds similar to N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine exhibited varying degrees of antiparasitic activity depending on their structural features. The presence of a trifluoromethyl group was consistently associated with increased efficacy against P. falciparum .

- Antimicrobial Efficacy : In vitro tests indicated that halogenated pyridines could inhibit growth in drug-resistant bacterial strains, suggesting a promising avenue for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

The compound is synthesized via sequential substitution on a pyridine scaffold. Key steps include:

- Trifluoromethyl introduction : Use of CF₃ precursors (e.g., trifluoromethylation reagents) under Pd catalysis to functionalize position 5 of the pyridine ring .

- Chlorination at position 3 : Electrophilic chlorination with reagents like Cl₂ or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) to avoid overhalogenation .

- N-alkylation : Benzyl and ethyl groups are introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring polar aprotic solvents (e.g., dioxane) and bases like NaOtBu to enhance regioselectivity .

Critical factors : Solvent polarity (aprotic > protic) improves trifluoromethyl group stability, while excess alkylating agents reduce side-product formation. Yields typically range 60–75% under optimized conditions .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group:

- Lipophilicity : Increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Electron-withdrawing effect : Reduces electron density at position 5, directing electrophilic attacks to position 3 during functionalization .

- Metabolic stability : Resists oxidative degradation in vitro, as shown in microsomal assays (t₁/₂ > 120 min vs. <30 min for -CH₃ analogs) .

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR : ¹⁹F NMR confirms trifluoromethyl presence (δ ≈ -60 to -65 ppm), while ¹H NMR distinguishes benzyl (δ 4.5–5.0 ppm) and ethyl (δ 1.2–1.5 ppm) groups .

- XRD : Resolves disorder in the -CF₃ group (observed in related compounds) and intramolecular H-bonding between NH and Cl .

- HRMS : Validates molecular weight (C₁₈H₁₄ClF₃N₂, MW 384.93 g/mol) with <2 ppm error .

Q. What are the compound’s stability profiles under varying storage conditions?

- Thermal stability : Decomposes above 150°C, with TGA showing no degradation below this threshold .

- Light sensitivity : UV-Vis studies indicate photodegradation (λmax 270 nm) under prolonged UV exposure; recommend amber glass storage .

- Hydrolytic stability : Stable in pH 4–8 buffers (24 hr, 25°C); acidic conditions (pH < 3) induce partial dechlorination .

Advanced Research Questions

Q. How to resolve contradictions in reported crystallographic vs. computational structural parameters?

Discrepancies arise between XRD (experimental) and DFT-optimized bond lengths/angles:

Q. How to design SAR studies comparing N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine with analogs?

Structure-Activity Relationship (SAR) strategies include:

- Substitution patterns : Compare with 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine (similarity index 0.83) to assess ethyl vs. methyl effects on bioactivity .

- Biological assays : Test inhibition of fungal CYP51 (IC₅₀ values) and compare with 3-chloro-N-(tetrahydrofuran-2-yl)methyl analogs .

- Computational docking : Map interactions with target proteins (e.g., fungal lanosterol demethylase) using AutoDock Vina .

Q. What methodologies optimize regioselectivity in N-alkylation reactions?

- Base selection : NaOtBu minimizes competing elimination pathways vs. stronger bases (e.g., LDA) .

- Catalyst systems : Pd₂(dba)₃/Xantphos accelerates coupling of bulky amines (e.g., benzyl-ethylamine) .

- Solvent effects : Dioxane enhances solubility of intermediates, reducing side reactions (yield +15% vs. THF) .

Q. How to address discrepancies in reported bioactivity data across studies?

Contradictory IC₅₀ values (e.g., antifungal activity ranging 0.5–5 µM) may stem from:

Q. What computational tools predict metabolic pathways for this compound?

Q. How to analyze the impact of -CF₃ disorder on biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.